N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine
Description
N-[(1-Methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine is a bis-pyrazole derivative featuring two substituted pyrazole rings. The first pyrazole is substituted with a propan-2-yl group at position 1 and an amine group at position 4. The second pyrazole is linked via a methylene bridge to the amine group, with a methyl substituent at position 1 (Fig. 1).
Properties
Molecular Formula |
C11H17N5 |
|---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-[(2-methylpyrazol-3-yl)methyl]-2-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C11H17N5/c1-9(2)16-11(5-7-14-16)12-8-10-4-6-13-15(10)3/h4-7,9,12H,8H2,1-3H3 |
InChI Key |
XNSFXKOXYSZGIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)NCC2=CC=NN2C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Methyl-1H-pyrazol-5-amine Precursor
The 1-methylpyrazole core is synthesized via alkylation of 3-bromo-1H-pyrazol-5-amine under basic conditions. For example:
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Reactants : 3-Bromo-1H-pyrazol-5-amine (1 eq), methyl iodide (1.2 eq), potassium carbonate (2 eq).
-
Solvent : Dimethylformamide (DMF).
-
Conditions : 80°C, 12 hours under nitrogen.
Mechanism : SN2 displacement of bromide by methyl group, facilitated by K2CO3 as a base.
Isopropyl Group Introduction
The 1-(propan-2-yl)pyrazole moiety is prepared via Friedel-Crafts alkylation :
-
Reactants : 1H-Pyrazol-5-amine (1 eq), isopropyl bromide (1.5 eq), AlCl3 (catalytic).
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Solvent : Toluene.
-
Conditions : Reflux (110°C), 6 hours.
Key Insight : Excess isopropyl bromide ensures monoalkylation, avoiding di-substitution.
Reductive Amination for Methylamine Bridge Formation
Coupling of Pyrazole Moieties
The methylamine linker is introduced via reductive amination :
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Reactants : 1-Methyl-1H-pyrazole-5-carbaldehyde (1 eq), 1-(propan-2-yl)-1H-pyrazol-5-amine (1 eq), NaBH3CN (1.5 eq).
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Solvent : Methanol.
-
Conditions : Room temperature, 24 hours.
Optimization :
-
pH Control : Acetic acid (0.1 eq) enhances imine formation.
-
Purification : Column chromatography (CH2Cl2/MeOH 9:1) achieves >95% purity.
One-Pot Tandem Alkylation-Condensation
Integrated Synthesis
A scalable one-pot method reduces intermediate isolation:
-
Alkylation : 3-Bromo-1H-pyrazol-5-amine + methyl iodide → 1-methyl-3-bromo-1H-pyrazol-5-amine.
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Condensation : Reaction with 1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde in ethanol, catalyzed by p-toluenesulfonic acid.
Advantages :
-
Eliminates intermediate purification.
-
Reduces solvent waste.
Catalytic Cross-Coupling Approaches
Suzuki-Miyaura Coupling
For functionalized derivatives, palladium-catalyzed coupling is employed:
-
Reactants : 5-Bromo-1-methyl-1H-pyrazole (1 eq), 1-(propan-2-yl)-1H-pyrazol-5-boronic acid (1.2 eq), Pd(PPh3)4 (5 mol%).
-
Solvent : THF/H2O (4:1).
-
Conditions : 80°C, 12 hours.
Table 1 : Comparison of Cross-Coupling Catalysts
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| Pd(PPh3)4 | 73 | 98 |
| PdCl2(dppf) | 68 | 95 |
| NiCl2(PPh3)2 | 42 | 88 |
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball milling enhances atom efficiency:
-
Reactants : 1-Methyl-1H-pyrazole-5-carbaldehyde + 1-(propan-2-yl)-1H-pyrazol-5-amine.
-
Catalyst : Silica-supported HCl.
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Conditions : 500 rpm, 2 hours.
Advantages :
-
No solvent required.
-
Reaction time reduced by 80%.
Industrial-Scale Production
Continuous Flow Reactor Design
For kilogram-scale synthesis:
-
Reactors : Two sequential microreactors (alkylation + condensation).
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Residence Time : 15 minutes per step.
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Throughput : 12 kg/day.
Table 2 : Key Process Parameters
| Parameter | Value |
|---|---|
| Temperature | 110°C (alkylation) |
| Pressure | 3 bar |
| Catalyst Loading | 2 mol% Pd |
Analytical Validation
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole compounds with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine. Research indicates that this compound exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The efficacy was evaluated through disc diffusion methods, demonstrating promising results in inhibiting microbial growth .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that pyrazole derivatives can induce apoptosis in cancer cells. A detailed study focusing on structural modifications of pyrazole compounds revealed that specific substitutions enhance their cytotoxicity against cancer cell lines, indicating a pathway for developing new anticancer agents .
Agricultural Applications
Pesticidal Activity
N-[ (1-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amines have been explored for their pesticidal properties. Research indicates that these compounds can effectively control pests while being less toxic to beneficial insects. Field trials have demonstrated their effectiveness in reducing pest populations in crops without adversely affecting yield .
Material Science Applications
Polymer Chemistry
The compound's unique structure allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices has shown improved thermal stability and mechanical properties. Studies suggest that polymers containing pyrazole units exhibit enhanced performance in high-temperature applications, making them suitable for aerospace and automotive industries.
Data Tables
Case Studies
-
Antimicrobial Study
A study conducted by Prabhakar et al. evaluated various pyrazole derivatives for their antimicrobial efficacy. N-[ (1-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amines were among the most effective compounds tested against gram-positive and gram-negative bacteria, showcasing their potential as therapeutic agents . -
Cancer Cell Line Testing
In an investigation of pyrazole derivatives' effects on cancer cell lines, researchers found that modifications to the pyrazole ring significantly influenced cytotoxicity levels. The compound demonstrated promising results in inducing cell death in specific cancer types, suggesting avenues for drug development . -
Field Trials for Pesticidal Efficacy
Field trials assessing the efficacy of N-[ (1-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amines as pesticides showed a marked reduction in pest populations compared to untreated controls, indicating its viability as an agricultural pesticide .
Mechanism of Action
The mechanism of action of N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound is compared to five analogs (Table 1), highlighting substituent variations and their implications:
Key Observations :
- Substituent Diversity : The target compound’s dual pyrazole system and branched alkyl group (propan-2-yl) distinguish it from simpler analogs like N,1,3-trimethylpyrazol-5-amine.
- Hydrogen Bonding : The methylene-linked pyrazole in the target compound may enable unique hydrogen-bonding interactions, unlike analogs with single aromatic systems (e.g., 3-Methyl-1-phenylpyrazol-5-amine) .
Physicochemical and Spectral Properties
- IR/NMR Trends :
- NH Stretching : The target compound’s NH group would exhibit IR absorption near 3200–3300 cm⁻¹, similar to N,1,3-trimethylpyrazol-5-amine (3228 cm⁻¹) .
- NMR Signals : The methylene bridge (CH₂) in the target compound would show a triplet (δ ~3.5–4.0 ppm) due to coupling with adjacent protons, absent in simpler analogs .
Biological Activity
N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article provides an overview of its biological activity, including mechanisms of action, efficacy in various cancer models, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a pyrazole moiety, which is known for its diverse biological activities. Its structural formula can be represented as follows:
This compound features a unique arrangement that contributes to its interaction with biological targets, particularly in the context of cancer treatment.
Research indicates that this compound acts primarily as an androgen receptor (AR) modulator . Compounds in this class can function as either agonists or antagonists, depending on their structure and the specific biological context. The compound exhibits high affinity for the AR, demonstrating strong antagonistic properties in prostate cancer cell lines, which is crucial for therapeutic applications in AR-dependent conditions .
In Vitro Studies
In vitro studies have shown that this compound inhibits the proliferation of prostate cancer cell lines such as LNCaP and PC3. The IC50 values for these cell lines are indicative of its potency:
| Cell Line | IC50 (µM) |
|---|---|
| LNCaP | 2.97 |
| PC3 | 3.60 |
These results suggest that this compound possesses selective cytotoxicity against cancer cells while sparing normal cells .
Mechanistic Insights
The mechanism by which this compound exerts its effects involves the inhibition of AR signaling pathways. Research has demonstrated that it can effectively block AR-mediated transcriptional activity, leading to reduced cell viability and proliferation in androgen-sensitive prostate cancer models . Additionally, it has been observed to induce apoptosis in these cells through caspase activation pathways.
Case Studies and Clinical Relevance
A notable study focused on the design and synthesis of pyrazole derivatives, including this compound. The derivatives were evaluated for their biological activity against various cancer types, including breast and cervical cancers. The findings highlighted the compound's potential as a lead candidate for further development due to its favorable pharmacokinetic profile and low toxicity in non-cancerous cells .
Safety Profile and Drug Interactions
Preliminary assessments indicate that this compound has a favorable safety profile with minimal drug-drug interactions. This characteristic enhances its potential as a therapeutic agent, particularly for patients undergoing polypharmacy .
Q & A
Q. What are the recommended synthetic routes for preparing N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis can be achieved via nucleophilic substitution or reductive amination. For example, coupling a pyrazole-methylamine derivative with a halogenated pyrazole precursor under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Reaction optimization should focus on stoichiometry, solvent polarity, and temperature to avoid side products like over-alkylation. Evidence from similar pyrazole derivatives shows yields ranging from 70–90% when using anhydrous conditions and inert atmospheres . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?
- Methodological Answer :
- ¹H/¹³C NMR : Look for signals corresponding to the methyl group on the pyrazole (δ ~2.5 ppm for ¹H; δ ~35–40 ppm for ¹³C) and the isopropyl group (split signals at δ ~1.2–1.4 ppm for ¹H). The methylene bridge (N-CH₂-N) typically appears at δ ~4.0–4.5 ppm .
- IR : Confirm NH stretching (~3300 cm⁻¹) and aromatic C=N/C=C vibrations (~1600 cm⁻¹) .
- Mass Spectrometry : Prioritize ESI-MS for molecular ion [M+H]⁺ and fragmentation patterns consistent with pyrazole ring cleavage .
Q. How can crystallographic data resolve ambiguities in structural assignments?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides unambiguous confirmation of regiochemistry and stereochemistry. For example, intermolecular hydrogen bonding patterns (N-H···N) can validate amine positioning. Crystallization in solvents like ethanol or acetonitrile is advised, with slow evaporation to optimize crystal quality .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or biological activity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 03/09) can model electrophilic/nucleophilic sites by analyzing frontier molecular orbitals (HOMO/LUMO). Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) may predict binding affinities. Compare results with experimental bioassay data (e.g., IC₅₀ values from enzyme inhibition assays) to refine models .
Q. What strategies address contradictions in bioactivity data across different studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, temperature).
- Metabolic Stability : Evaluate cytochrome P450 interactions (e.g., CYP3A4) using liver microsome assays to account for variability in metabolic degradation .
- Structural Analog Comparison : Cross-reference with analogues (e.g., 1-(propan-2-yl)-1H-pyrazol-5-amine derivatives) to identify substituent effects on activity .
Q. What challenges arise in scaling up synthesis, and how can they be mitigated?
- Methodological Answer :
- Reagent Compatibility : Transition from batch to flow chemistry to control exothermic reactions (e.g., alkylation steps).
- Purification : Replace column chromatography with recrystallization (e.g., using toluene/hexane) for large-scale batches.
- Byproduct Analysis : Use HPLC-MS to monitor impurities (e.g., dimerization products) and adjust reaction kinetics (e.g., lower temperature) .
Q. How do intermolecular interactions (e.g., hydrogen bonding) influence crystallinity and solubility?
- Methodological Answer : Graph-set analysis (Etter’s methodology) identifies hydrogen-bonding motifs (e.g., R₂²(8) rings) that enhance crystal packing. Solubility can be modulated by introducing polar substituents (e.g., -OH, -OMe) or co-crystallizing with counterions (e.g., HCl salts). Powder X-ray diffraction (PXRD) tracks polymorph formation during crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
